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molecular formula C8H7FO2 B032593 2-Fluoro-4-methoxybenzaldehyde CAS No. 331-64-6

2-Fluoro-4-methoxybenzaldehyde

Cat. No. B032593
M. Wt: 154.14 g/mol
InChI Key: UNWQNFJBBWXFBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07732477B2

Procedure details

Using 2.5 g (16.2 mmol) of 2-fluoro-4-methoxybenzaldehyde, 0.97 g (24.3 mmol) of sodium hydride (60% pure) and 1.89 g (17.8 mmol) of methyl mercaptoacetate, 3.05 g (84.7% of theory) of the title compound are obtained.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0.97 g
Type
reactant
Reaction Step Two
Quantity
1.89 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:9]=[C:8]([O:10][CH3:11])[CH:7]=[CH:6][C:3]=1[CH:4]=O.[H-].[Na+].[SH:14][CH2:15][C:16]([O:18][CH3:19])=[O:17]>>[CH3:19][O:18][C:16]([C:15]1[S:14][C:2]2[CH:9]=[C:8]([O:10][CH3:11])[CH:7]=[CH:6][C:3]=2[CH:4]=1)=[O:17] |f:1.2|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
FC1=C(C=O)C=CC(=C1)OC
Step Two
Name
Quantity
0.97 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
1.89 g
Type
reactant
Smiles
SCC(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C=1SC2=C(C1)C=CC(=C2)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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